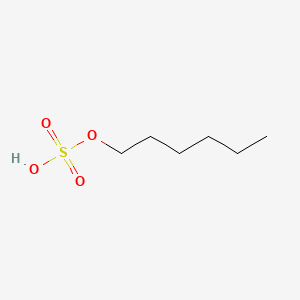

hexyl hydrogen sulfate

説明

Structure

3D Structure

特性

CAS番号 |

3233-49-6 |

|---|---|

分子式 |

C6H14O4S |

分子量 |

182.24 g/mol |

IUPAC名 |

hexyl hydrogen sulfate |

InChI |

InChI=1S/C6H14O4S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3,(H,7,8,9) |

InChIキー |

IDUWTCGPAPTSFB-UHFFFAOYSA-N |

SMILES |

CCCCCCOS(=O)(=O)O |

正規SMILES |

CCCCCCOS(=O)(=O)O |

同義語 |

sodium hexyl sulfate sulfuric acid monohexyl este |

製品の起源 |

United States |

Clickable Hexyl Hydrogen Sulfate Derivatives:the Concept of Click Chemistry, Particularly the Copper I Catalyzed Azide Alkyne Cycloaddition Cuaac , Provides a Highly Efficient and Specific Method for Conjugating Molecules.nih.govresearchgate.netrsc.orgto Make Hexyl Hydrogen Sulfate Clickable, It Must First Be Functionalized with Either an Azide or an Alkyne Group.

Synthesis of Azido-Hexyl Hydrogen Sulfate (B86663): A common strategy would involve the synthesis from an azido-alcohol precursor. For example, 6-azidohexan-1-ol (B182203) can be synthesized from 6-bromohexan-1-ol and subsequently sulfated to yield 6-azidohexyl hydrogen sulfate. This "clickable" surfactant can then be conjugated to any alkyne-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a bioactive peptide. nih.gov

Spectroscopic Characterization and Structural Elucidation of Hexyl Hydrogen Sulfate Systems

Vibrational Spectroscopy for Conformational Isomerism and Interionic Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of alkyl sulfates. It is particularly sensitive to the conformational state of the alkyl chain and the hydrogen bonding networks established by the sulfate (B86663) headgroup.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For alkyl sulfates like hexyl hydrogen sulfate, specific absorption bands in the IR spectrum can be assigned to the vibrational modes of its constituent functional groups. psgraw.com The technique is useful for identifying the presence of key structural motifs and for studying changes in molecular conformation and intermolecular interactions. nih.govcaltech.edu

Studies on related alkyl sulfates reveal characteristic absorption bands. For instance, strong, broad bands in the region of 1235–1176 cm⁻¹ are typically attributed to the sulfonate group (S-O stretching vibrations). psgraw.com The C-O stretching vibration associated with the ester linkage is also a key diagnostic peak. psgraw.com

The conformation of the hydrocarbon chain, specifically the presence of trans versus gauche conformers, can influence the C-H stretching and bending regions of the IR spectrum. acs.org Changes in the local environment, such as those induced by aggregation or interaction with other molecules, can lead to shifts in peak positions and changes in band shapes, providing information on interionic interactions. acs.org For example, the formation of hydrogen bonds involving the sulfate headgroup can significantly alter the frequencies and intensities of the O-H and S-O stretching vibrations. mdpi.com Cryogenic IR spectroscopy has shown promise in distinguishing between isomers of sulfate-containing molecules by providing highly resolved vibrational fingerprints. mpg.de

Table 1: General Infrared Absorption Regions for Alkyl Sulfates

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| 2850 - 2960 | C-H | Symmetric & Asymmetric Stretching |

| 1450 - 1470 | C-H | Bending (Scissoring) |

| 1176 - 1235 | S=O | Asymmetric & Symmetric Stretching |

| 1064 | C-O | Stretching |

Note: Specific peak positions for this compound may vary depending on the sample state (solid, liquid, solution) and the presence of counter-ions or solvents.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly effective for studying the conformational details of the alkyl chain and the extensive hydrogen-bonding networks present in systems containing the hydrogen sulfate anion. acs.orgoup.com

For the hydrogen sulfate anion (HSO₄⁻), the trans conformer is often the favored isomer in ionic liquids. acs.org Raman spectroscopy can detect the presence of different conformers and provide insights into the interactions between anions. acs.orgphorteeducacional.com.br Studies on similar ionic liquids have shown that strong hydrogen bonds between HSO₄⁻ anions can lead to the formation of chains or aggregates, which is reflected in the Raman spectra. researchgate.net For example, a Raman band around 1010 cm⁻¹ has been identified as characteristic of hydrogen-bonded chains of HSO₄⁻ anions. researchgate.net

Table 2: Characteristic Raman Peaks for Alkyl Hydrogen Sulfate Systems

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1063 | SO₃⁻ | Symmetric Stretch (Characteristic of alkyl sulfates) |

| ~1010 | HSO₄⁻ | Symmetric S=O Stretch (Characteristic of H-bonded chains) |

| Accordion Mode (low frequency) | C-C-C... | Bending (Indicates conformational order of alkyl chain) |

Note: The exact wavenumbers can be influenced by the specific cation, concentration, and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and assessment of sample purity.

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their connectivity within a molecule. rsc.org For this compound, the ¹H NMR spectrum exhibits distinct signals for the protons on each carbon of the hexyl chain and for the proton on the sulfate group.

The chemical shift (δ) of each proton signal is indicative of its electronic environment. libretexts.org Protons closer to the electronegative sulfate group are deshielded and appear at a higher chemical shift (downfield) compared to the protons of the terminal methyl group. The signal for the protons on the carbon atom directly attached to the sulfate oxygen (α-CH₂) typically appears furthest downfield among the alkyl chain protons. The signals for the other methylene (B1212753) groups along the chain appear at progressively lower chemical shifts, with the terminal methyl group (CH₃) appearing at the lowest chemical shift (most upfield). chemicalbook.comhmdb.ca

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. libretexts.org This allows for a quantitative determination of the relative number of protons in each unique environment. For this compound, the expected integration ratio would correspond to the number of protons on each distinct carbon of the hexyl chain (e.g., 3H for the terminal methyl group, 2H for each methylene group).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (terminal) | ~0.9 | Triplet | 3H |

| (CH₂)₄ | ~1.3 - 1.7 | Multiplet | 8H |

| α-CH₂ (adjacent to OSO₃H) | ~4.0 | Triplet | 2H |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and the specific counter-ion present.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. savemyexams.com This technique is highly effective for confirming the carbon skeleton of this compound. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. libretexts.org

The carbon atom bonded to the highly electronegative sulfate group (α-carbon) is significantly deshielded and resonates at the highest chemical shift (furthest downfield) among the carbons of the hexyl chain. libretexts.org The other carbon atoms of the alkyl chain appear at lower chemical shifts, generally following the trend of decreasing chemical shift with increasing distance from the sulfate group. The carbon of the terminal methyl group is the most shielded and appears at the lowest chemical shift (most upfield). savemyexams.comlibretexts.org The number of distinct peaks in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, which for this compound is six, confirming the presence of the hexyl chain. savemyexams.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (α-carbon, adjacent to OSO₃H) | ~65-70 |

| C2 | ~28-32 |

| C3 | ~25-27 |

| C4 | ~30-34 |

| C5 | ~22-24 |

| C6 (terminal methyl) | ~13-15 |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. nih.gov

For this compound (molecular formula C₆H₁₄O₄S), the molecular weight is approximately 182.23 g/mol . In a typical mass spectrum, a peak corresponding to the molecular ion ([M]⁺ or [M]⁻) or a related species like the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) can be observed, confirming the molecular weight. uni-mainz.de For instance, a study identified this compound in ice core samples with a measured m/z of 181.0541 for the [M-H]⁻ ion. uni-mainz.de

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Alkyl sulfates often exhibit characteristic fragmentation pathways. Common fragmentation patterns include the cleavage of the C-O bond and the S-O bond. The loss of SO₃ (80 Da) or HSO₄ (97 Da) are characteristic fragmentation pathways for sulfate esters. nih.govmun.ca The fragmentation of the alkyl chain itself can also occur, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The analysis of these fragment ions allows for the confirmation of both the alkyl chain structure and the presence of the sulfate group.

Table 5: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₆H₁₄O₄S | --- |

| Molecular Weight | 182.23 g/mol | --- |

| Exact Mass ([M-H]⁻) | 181.0541 Da | High-resolution mass confirmation uni-mainz.de |

| Common Neutral Losses | SO₃ (80 Da), HSO₃ (81 Da) | Indicates presence of sulfate group |

| Fragmentation Pattern | Series of peaks differing by 14 Da (CH₂) | Confirms alkyl chain structure libretexts.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment in Reaction Environments

The thermal stability of ionic liquids (ILs) containing a hydrogen sulfate anion is significantly influenced by the cation structure and the experimental conditions, such as the heating rate and atmosphere (e.g., inert nitrogen or oxidative air). intertek.commatec-conferences.orgmdpi.com Studies on various hydrogen sulfate-based ILs show that decomposition typically begins at temperatures above 260°C in an inert atmosphere. researchgate.net For instance, research on sulfobetaine-based ILs with a hydrogen sulfate anion revealed onset decomposition temperatures (T_on_, defined as 5% weight loss) of around 275°C. rsc.org The analysis generally proceeds by heating a small sample (10-20 mg) at a constant rate, such as 10°C/min, while monitoring the percentage of weight loss. mdpi.comresearchgate.netacs.org

The resulting TGA curve plots the remaining sample mass against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetric) curve, shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition (T_peak_). tainstruments.comacs.org For hydrogen sulfate-based ILs with varying alkyl chain lengths (C10 to C16), the primary decomposition step, accounting for a 70-80% weight loss, concludes between 355-370°C. rsc.org It is noted that the thermal stability limit of an IL with an octyl sulfate anion was found to be lower than that of a similar IL with a hydrogen sulfate anion, which was attributed to the larger size of the octyl sulfate anion. researchgate.net This suggests that the stability of this compound would also be influenced by the size and nature of its constituent ions.

The table below summarizes thermal decomposition data for several ionic liquids containing hydrogen sulfate or other alkyl sulfate anions, illustrating the typical temperature ranges for their degradation.

| Compound | Onset Decomposition Temperature (T_on_) | Notes | Reference |

|---|---|---|---|

| Triethylammonium hydrogen sulfate ([N2220][HSO4]) | ~260°C | Decomposition begins above this temperature in a nitrogen atmosphere. | researchgate.net |

| Sulfobetaine-based ILCs with HSO4⁻ anion | ~275°C | Defined at 5% weight loss. Main decomposition (70-80% loss) ends by 370°C. | rsc.org |

| Sulfobetaine-based ILCs with Mesylate anion | ~290°C | Slightly higher stability compared to the hydrogen sulfate analogues. | rsc.org |

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary analytical method for determining the crystalline structure of materials, providing information on atomic arrangement, phase composition, and lattice parameters. anton-paar.comsci-hub.seforcetechnology.com For amphiphilic molecules like alkyl sulfates, XRD is essential for elucidating how molecules pack in the solid state, often revealing layered or lamellar structures. scispace.comwhiterose.ac.uk

The fundamental principle of XRD is described by Bragg's Law (nλ = 2dsinθ), where the diffraction pattern of peaks at specific angles (2θ) corresponds to the constructive interference of X-rays scattered by atomic planes within the crystal lattice. anton-paar.com This pattern serves as a unique fingerprint for a specific crystalline phase. sci-hub.seforcetechnology.com

In the study of alkyl sulfates, XRD analysis shows that these compounds typically arrange into bilayers with the hydrophobic alkyl tails oriented towards each other and the polar sulfate head groups forming distinct layers. scispace.comresearchgate.net The distance between these layers, known as the basal or d-spacing, is a key parameter obtained from the low-angle region of the XRD pattern. Research on layered double hydroxides (LDHs) modified with alkyl sulfates of varying chain lengths has demonstrated a clear relationship between the number of carbon atoms in the alkyl chain and the resulting interlayer distance. researchgate.net As the alkyl chain length increases, the d-spacing expands to accommodate the larger molecules. whiterose.ac.ukresearchgate.net For a surfactant with a hexyl chain (n_c_ = 6), the interlayer distance is significantly smaller than for surfactants with longer chains like dodecyl (n_c_ = 12) or eicosyl (n_c_ = 20). researchgate.net

The following table, based on data from studies of organo-LDHs modified with alkyl sulfates, illustrates the direct correlation between alkyl chain length and the basal spacing observed via XRD. researchgate.net

| Alkyl Sulfate Chain Length (Number of Carbons, n_c_) | Basal Reflection (003) Angle (2θ) | Interlayer d-spacing (nm) | Reference |

|---|---|---|---|

| 6 (Hexyl) | ~4.17° | 2.12 | researchgate.net |

| 12 (Dodecyl) | ~3.65° | 2.42 | researchgate.net |

| 20 (Eicosyl) | ~2.72° | 3.25 | researchgate.net |

Computational and Theoretical Investigations of Hexyl Hydrogen Sulfate Interactions

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ukm.my It has been effectively applied to determine the stable conformations of the hexyl hydrogen sulfate (B86663) anion and its associated cations in ionic liquids.

Studies on the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate have utilized DFT calculations to explore its conformational isomerism. acs.orgresearchgate.net For the hydrogen sulfate (HSO₄⁻) anion, calculations have shown that the trans conformer is the most energetically favored isomer. acs.org This is determined by analyzing the potential energy surface as a function of the H-O-S-O torsion angle.

For the 1-hexyl-3-methylimidazolium ([C₆mim]⁺) cation, DFT calculations have identified several low-energy conformations. acs.orgresearchgate.net These conformers primarily differ in the rotational orientation of the hexyl chain attached to the imidazolium (B1220033) ring. acs.org The energy differences between these conformers are often small, suggesting that multiple conformations can coexist in the liquid state. researchgate.net

Calculated Conformers of the 1-Hexyl-3-methylimidazolium ([C₆mim]⁺) Cation

| Conformer Notation | Description | Relative Energy (ΔE) | Source |

|---|---|---|---|

| ntttttt | Non-planar imidazolium ring with an all-trans hexyl chain | Reference (Lowest Energy) | researchgate.net |

| ngttttt | Gauche bend at the first C-C bond of the hexyl chain | Slightly higher than ntttttt | researchgate.net |

| ng'ttttt | Alternative gauche bend at the first C-C bond | Slightly higher than ntttttt | researchgate.net |

Molecular Dynamics (MD) Simulations for Ionic Liquid Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. uic.edu These simulations have been employed to study the behavior of hexyl hydrogen sulfate in the context of ionic liquids, providing insights into intermolecular interactions and the structure of the liquid phase. uic.edunih.gov

MD simulations of systems containing the 1-hexyl-3-methylimidazolium cation and the hydrogen sulfate anion reveal a complex, structured liquid environment. nih.gov These simulations help in understanding how the ions arrange themselves and interact with other species, such as solvents or surfaces. For instance, simulations of [C₆mim][HSO₄] as an additive in polyethylene (B3416737) glycol showed specific adsorption behaviors at a silica (B1680970) interface, which are crucial for applications like lubrication. nih.gov

Quantum Chemical Methods for Predicting Spectroscopic and Energetic Properties

Quantum chemical methods are essential for predicting a range of molecular properties from first principles. uni-heidelberg.dedtic.mil These computational techniques can calculate spectroscopic and energetic properties for this compound, which can then be compared with experimental data for validation. acs.orgdtic.mil

For the 1-hexyl-3-methylimidazolium hydrogen sulfate ionic liquid, quantum chemical calculations have been used to predict vibrational frequencies. acs.org The results show good agreement with experimental data from Infrared (IR) and Raman spectroscopy. acs.org This agreement validates the computed structures and provides a basis for assigning specific spectral features to particular molecular motions. The calculations also reveal strong interionic interactions that influence the vibrational modes. acs.org

Energetic properties, such as electronic energies and heats of formation, can also be predicted. acs.org These predictions are valuable for assessing the stability of different conformers and understanding the thermodynamics of interactions within the ionic liquid. Methods like the "Conductor-like Screening Model for Real Solvents" (COSMO-RS) can leverage quantum chemical calculations to predict physicochemical properties like solubility and vapor pressure. dtic.mil

Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (IR/Raman) | Assignment | Source |

|---|---|---|---|---|

| S-OH Stretch | ~3500 | Broad band ~3400-3600 | Stretching of the S-OH group in HSO₄⁻ | acs.org |

| C2-H Stretch | ~3100 | Shifted peak around 2000 | Imidazolium C2-H, red-shifted by strong H-bond | acs.org |

| SO₃ Stretch | ~1050 | Strong peak ~1054 | Symmetric stretch of the SO₃ group in HSO₄⁻ | acs.org |

Analysis of Proton Transfer Mechanisms and Acidity Modulation

Theoretical studies have provided significant insights into proton transfer mechanisms involving the hydrogen sulfate anion. acs.orgacs.orgnih.govuel.ac.uk This is a key aspect of its chemistry, as the HSO₄⁻ anion can act as a proton donor, influencing the acidity of its environment. nih.gov

In ionic liquids like 1-hexyl-3-methylimidazolium hydrogen sulfate, computational studies suggest the possibility of proton transfer from the cation to the anion or from the anion to other species. acs.org The observation of vibrational modes characteristic of sulfuric acid (H₂SO₄) and a significant red shift in the C2-H stretching frequency of the imidazolium cation are strong indicators of such proton transfer events, mediated by powerful interionic hydrogen bonds. acs.org

Multiscale computational approaches combining MD and DFT have been used to study alkylammonium hydrogen sulfate systems. acs.orgnih.govuel.ac.uk These studies show that the acidity is modulated by the cation's structure and the presence of water. acs.org Spontaneous proton dissociation from the HSO₄⁻ anion to water molecules has been observed in simulations, a process that is critically dependent on the formation of specific anion aggregates. nih.govuel.ac.uk This highlights that proton transfer in these systems is not a simple dissociation but a complex event influenced by the local molecular environment. acs.orgresearchgate.net

Theoretical Insights into Hydrogen Bonding Networks and Anion Aggregation

The behavior of this compound in condensed phases is dominated by extensive hydrogen bonding networks and the aggregation of anions. acs.orgacs.orgnih.gov Theoretical investigations have been crucial in mapping these complex interactions.

The hydrogen sulfate anion, with its hydroxyl group and multiple oxygen atoms, can act as both a hydrogen bond donor and acceptor. This leads to the formation of strong, directional hydrogen bonds with cations and other anions. acs.orgnih.gov In ionic liquids, these interactions create a structured network that influences the material's macroscopic properties. mdpi.com

A key finding from MD simulations of hydrogen sulfate-based ionic liquids is the phenomenon of anion aggregation. acs.orgnih.gov The HSO₄⁻ anions tend to form chains and discrete clusters, such as dimers and trimers, which are connected by hydrogen bonds. acs.org This self-assembly occurs despite the electrostatic repulsion between the negatively charged anions and is facilitated by what are known as anti-electrostatic hydrogen bonds (AEHBs). rsc.org

Summary of Theoretical Findings on Anion Aggregation

| Finding | Methodology | Implication | Source |

|---|---|---|---|

| Formation of anion-anion chains and clusters | Classical MD Simulations | Indicates a highly structured liquid phase. | acs.orgnih.gov |

| Anion-anion aggregation distance of ~4.6-4.7 Å | Radial Distribution Functions (RDFs) | Quantifies the close contact between HSO₄⁻ anions. | acs.org |

| Formation of anion dimers and trimers | MD Simulations, Aggregate Size Distribution Analysis | Specific aggregate types (trimers) are linked to higher acidity. | acs.orgnih.gov |

| Role of Anti-Electrostatic Hydrogen Bonds (AEHBs) | Theoretical Studies, X-ray Crystallography | Explains the stability of anion-anion dimers despite Coulombic repulsion. | rsc.org |

Reaction Chemistry and Mechanistic Studies Involving Hexyl Hydrogen Sulfate

Role of Hydrogen Sulfate (B86663) Anion in Proton Transfer Reactions

The hydrogen sulfate (HSO₄⁻) anion is the conjugate base of sulfuric acid and plays a crucial role as a proton donor in various chemical reactions. According to the Brønsted-Lowry theory of acids and bases, a reaction involves the transfer of a proton (H⁺) from an acid to a base. unacademy.comvedantu.combrainly.com The hydrogen sulfate anion is an effective proton donor, capable of participating in proton transfer, which is a fundamental step in many catalytic processes. vedantu.combrainly.com In aqueous solutions, it can react with water, which acts as a base, to form hydronium ions (H₃O⁺) and sulfate ions (SO₄²⁻). unacademy.comvedantu.com

The general equation for this proton transfer is: HSO₄⁻ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + SO₄²⁻ (aq) vedantu.com

In the context of hexyl hydrogen sulfate, typically used in the form of an ionic liquid such as 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate ([Hmim][HSO₄]), the HSO₄⁻ anion serves as the primary source of acidity. sid.irrsc.org The proton transfer from the anion can initiate a variety of chemical transformations. nih.gov Theoretical studies have shown that a proton can be transferred from the hydrogen sulfate anion to a substrate, creating a secondary acid-base interaction that facilitates the reaction. nih.gov This ability to donate a proton is central to its function in acid-catalyzed reactions. researchgate.net The Grotthuss mechanism, which describes proton transport through a network of hydrogen bonds, is relevant for understanding how protons move between hydrogen sulfate anions and other molecules in the reaction medium. researchgate.net

Acid-Catalyzed Reaction Mechanisms

This compound compounds are effective in acid-catalyzed reactions, where the reaction mechanism is initiated by the protonation of a substrate. rsc.org The general mechanism involves the transfer of a proton from the hydrogen sulfate anion to an electron-rich site on a substrate molecule. cdnsciencepub.com This protonation step forms a reactive intermediate, often a carbocation, which is more susceptible to nucleophilic attack. chemicalforums.comyoutube.com

A prominent example is the electrophilic addition to alkenes. In the reaction with an alkene like propene, the H⁺ from the hydrogen sulfate acts as an electrophile, attacking the carbon-carbon double bond. youtube.com This leads to the formation of a carbocation intermediate. The stability of this carbocation influences the final product, with secondary carbocations being more stable and therefore favored over primary ones. youtube.com The hydrogen sulfate anion then acts as a nucleophile, bonding to the carbocation to form the final alkyl hydrogen sulfate product. youtube.com

Another key application is in esterification reactions. In the synthesis of lauryl oleate (B1233923), 1-hexyl-3-methylimidazolium hydrogen sulfate ([Hmim][HSO₄]) acts as a catalyst in a microemulsion system. rsc.org The proposed mechanism involves the protonation of the carboxylic acid (oleic acid) by the [Hmim][HSO₄], making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the alcohol (lauryl alcohol). rsc.org Similarly, in the opening of oxirane rings, 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids serve as Brønsted acid catalysts. rsc.org The reaction proceeds via an SN1 mechanism, which requires an initial protonation of the epoxide oxygen, catalyzed by the hydrogen sulfate anion. rsc.org

Interionic Interactions and their Influence on Reaction Pathways

In ionic liquids containing this compound, such as 1-hexyl-3-methylimidazolium hydrogen sulfate, the interactions between the cation and the hydrogen sulfate anion significantly influence the compound's properties and its role in chemical reactions. acs.org These interactions are primarily electrostatic forces and hydrogen bonds. acs.orgnih.gov The hydrogen atoms on the imidazolium (B1220033) ring of the cation can act as hydrogen-bond donors, forming C-H···O hydrogen bonds with the oxygen atoms of the hydrogen sulfate anion. nih.gov

The length of the alkyl chain on the cation, in this case, the hexyl group, affects these interionic interactions. Longer alkyl chains can lead to the formation of nonpolar domains within the ionic liquid structure, which can influence the solvation of reactants and, consequently, the reaction pathway. nih.gov These apolar domains, formed by the interdigitation of the hexyl chains, exist alongside polar regions created by the imidazolium rings and the anions. nih.gov

This structural organization can impact the availability and activity of the catalytic hydrogen sulfate anion. The strength of the cation-anion interaction can modulate the acidity of the hydrogen sulfate anion. acs.org Weaker interionic interactions may lead to a more "free" and thus more acidic anion, enhancing its catalytic activity. Conversely, strong hydrogen bonding between the cation and anion can reduce the proton-donating ability of the HSO₄⁻ anion. acs.org By altering the cation structure or the reaction medium, these interionic interactions can be tuned to control reaction selectivity and efficiency. rsc.orgnih.gov For instance, the dual amphiphilic and acidic nature of these ionic liquids makes them effective co-catalysts in biphase systems, where their surface properties, dictated by the hexyl chain, and their catalytic properties, from the HSO₄⁻ anion, work in concert. rsc.org

Kinetic and Thermodynamic Aspects of Reactions Catalyzed or Solvent-Mediated by this compound Compounds

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction efficiency and for process optimization. Studies on reactions catalyzed by hydrogen sulfate-based ionic liquids provide insights into activation energies, reaction rates, and equilibrium constants.

In the leaching of chalcopyrite using 1-hexyl-3-methyl-imidazolium hydrogen sulfate ([HMIm]HSO₄) with hydrogen peroxide, the kinetics were found to be controlled by a surface chemical reaction. researchgate.net The apparent activation energy for this process was determined to be 52.06 kJ/mol. researchgate.net This indicates that the chemical reaction at the mineral surface is the rate-determining step. researchgate.net

Kinetic studies on the esterification of various acids using different hydrogen sulfate ionic liquids have shown that these reactions typically follow second-order kinetics. royalsocietypublishing.org For the esterification of lauric acid catalyzed by 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄), the activation energy was found to be 68.45 kJ mol⁻¹. royalsocietypublishing.org The reaction rate is influenced by parameters such as temperature, catalyst dosage, and the molar ratio of reactants. royalsocietypublishing.orgresearchgate.net For example, in the esterification of oleic acid catalyzed by [Hmim]HSO₄, the maximum yield was achieved at 373 K with an 8 wt% catalyst concentration. rsc.org

Below is a table summarizing kinetic data for reactions catalyzed by various hydrogen sulfate ionic liquids, including a hexyl-containing variant.

| Reaction | Catalyst | Activation Energy (Ea) | Key Conditions | Source |

|---|---|---|---|---|

| Copper Leaching from Chalcopyrite | 1-hexyl-3-methyl-imidazolium hydrogen sulfate ([HMIm]HSO₄) | 52.06 kJ/mol | Surface chemical reaction control | researchgate.net |

| Esterification of Lauric Acid | 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) | 68.45 kJ/mol | 70°C, 2.27 h reaction time | royalsocietypublishing.org |

| Esterification of Levulinic Acid | 1-methyl-3-methylimidazolium hydrogen sulfate ([MIM][HSO₄]) | Not specified | Solvent-free system | mdpi.com |

| Esterification of Oleic Acid | 1-hexyl-3-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) | Not specified | 373 K, 6 h, 8 wt% catalyst | rsc.org |

Catalytic Applications of Hexyl Hydrogen Sulfate Derivatives

Brønsted Acidic Catalysis in Organic Synthesis

Ionic liquids containing the hexyl hydrogen sulfate (B86663) moiety, such as 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate ([hmim][HSO₄]), are recognized for their utility in promoting organic reactions that traditionally require strong mineral acids. researchgate.netrsc.org These ionic liquids offer advantages such as lower corrosivity, higher selectivity, and potential for recyclability, positioning them as greener alternatives to conventional catalysts. researchgate.net

Hexyl hydrogen sulfate derivatives serve as effective catalysts for esterification, the process of forming an ester from a carboxylic acid and an alcohol. rsc.org The reaction proceeds via the Fischer-Speier mechanism, where the Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. mdpi.comchemguide.co.uk

In one notable application, 1-hexyl-3-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) was used as a catalyst in a microemulsion system for the esterification of oleic acid with lauryl alcohol. rsc.org This system, composed of [Bmim]BF₄/Triton X-100 + [Hmim]HSO₄/cyclohexane, demonstrated high efficiency. rsc.org Under optimal conditions, a maximum yield of 91.17% for lauryl oleate (B1233923) was achieved. rsc.org The study highlighted that the hydrogen sulfate ionic liquid acts as both the catalyst and a surfactant in the microemulsion system. rsc.org

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Oleic Acid + Lauryl Alcohol | [Hmim]HSO₄ in a [Bmim]BF₄/Triton X-100/cyclohexane microemulsion | 373 K, 6 hours, 8 wt% catalyst | 91.17% | rsc.org |

Alkyl hydrogen sulfates are known intermediates in acid-catalyzed reactions and can themselves act as alkylating agents under certain conditions. nih.gov In reactions involving phenylalkanols in concentrated sulfuric acid, a this compound derivative is formed, which then undergoes an intramolecular alkylation (cyclization). rsc.org

Specifically, 6-(sulphophenyl)-1-hexyl hydrogen sulphate, when treated with 90% sulfuric acid at 25°C, is completely converted into 1-ethyl-1,2,3,4-tetrahydronaphthalene-5-sulphonic acid. rsc.org This transformation demonstrates the role of the hexyl sulfate moiety in generating a carbocation intermediate that subsequently participates in a Friedel-Crafts-type alkylation of the tethered aromatic ring. rsc.org

| Reactant | Catalyst/Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 6-(sulphophenyl)-1-hexyl hydrogen sulphate | 90% H₂SO₄ | 1-ethyl-1,2,3,4-tetrahydronaphthalene-5-sulphonic acid | Intramolecular Alkylation (Cyclization) | rsc.org |

The acidic ionic liquid 1-hexyl-3-methylimidazolium hydrogen sulfate ([hmim]HSO₄) has proven to be an efficient and recyclable catalyst for the regioselective ring-opening of N-tosyl aziridines. researchgate.net This reaction involves the nucleophilic attack of an alcohol on the protonated aziridine (B145994) ring, leading to the formation of β-amino ethers. researchgate.net The Brønsted acidity of the [HSO₄]⁻ anion is crucial for activating the aziridine ring towards nucleophilic cleavage. researchgate.netrsc.org

The reaction proceeds smoothly for a variety of N-tosyl aziridines and alcohols, affording the desired products in moderate to good yields with high regioselectivity. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.net The mechanism is analogous to the Sₙ1-type ring-opening of epoxides, where protonation of the heteroatom is the key activating step. rsc.org

| Aziridine Substrate | Nucleophile | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| N-tosyl aziridines | Primary and secondary alcohols | [hmim]HSO₄ | Moderate to good yields of β-amino ethers with high regioselectivity. Catalyst is recyclable. | researchgate.net |

| N-tosyl aziridines | Hindered alcohols | [hmim]HSO₄ | Reaction is slower but can be accelerated with microwave irradiation. | researchgate.net |

Hydrogen sulfate ionic liquids are effective catalysts for multi-component reactions (MCRs), which are powerful tools for building complex molecular architectures in a single step. nih.govcore.ac.uk The acidic nature of 1-hexyl-3-methylimidazolium hydrogen sulfate ([hmim][HSO₄]) makes it suitable for catalyzing such transformations. beilstein-journals.orgresearchgate.net

One example is the Clauson–Kaas synthesis of N-substituted pyrroles, where [hmim][HSO₄] has been used to catalyze the reaction between 2,5-dimethoxytetrahydrofuran (B146720) and various amines under microwave irradiation. beilstein-journals.orgresearchgate.net

Furthermore, while studies have often employed other cations, the catalytic principle of the hydrogen sulfate anion is directly applicable to the Hantzsch-type, one-pot synthesis of hexahydroquinolines. nih.govresearchgate.net This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), dimedone, and ammonium (B1175870) acetate. core.ac.ukresearchgate.net The Brønsted acid catalyst activates the aldehyde via protonation, initiating a Knoevenagel condensation, which is followed by a Michael addition and subsequent cyclization and dehydration to yield the final hexahydroquinoline product. nih.gov

| Reaction Name | Components | Catalyst Type | Product | Reference |

|---|---|---|---|---|

| Clauson–Kaas Synthesis | 2,5-Dialkoxytetrahydrofurans, Amines | [hmim][HSO₄] | N-substituted pyrroles | beilstein-journals.orgresearchgate.net |

| Hantzsch-type Synthesis | Aldehydes, Dimedone, β-Ketoesters, Ammonium Acetate | Hydrogen Sulfate Ionic Liquids | Hexahydroquinolines | nih.govcore.ac.ukresearchgate.net |

Acidic ionic liquids containing the hydrogen sulfate anion can be employed as catalysts for the nitration of organic compounds. sid.ir Although research has highlighted the use of the butyl analog (1-butyl-3-methylimidazolium hydrogen sulfate, [bmim][HSO₄]), the synthetic procedure is directly adapted from that of the hexyl derivative, indicating similar catalytic utility. sid.ir

In a typical procedure for the selective nitration of phenols, the ionic liquid acts as a recyclable acid catalyst in conjunction with sodium nitrate (B79036) as the nitrating agent. sid.ir The reaction proceeds under mild conditions at room temperature, offering good to high yields of nitrophenols with short reaction times. sid.ir The ionic liquid facilitates the in situ generation of the active nitrating species, avoiding the need for corrosive nitric acid-sulfuric acid mixtures. sid.ir

The conversion of lignocellulosic biomass into valuable platform chemicals and biofuels is a critical area of green chemistry, and acidic ionic liquids are promising catalysts for these processes. ulisboa.ptosti.gov Hydrogen sulfate ionic liquids can act as both solvents and catalysts for the hydrolysis and dehydration of biomass components. osti.gov

For instance, acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate—a close structural analog of the hexyl derivative—have been used to selectively fractionate hemicellulose from biomass. osti.gov This process can be tailored to convert the hemicellulose fraction into valuable chemicals such as xylose or furfural, depending on the reaction conditions. osti.gov The Brønsted acidity of the catalyst is essential for cleaving the glycosidic bonds within the polysaccharide structure of hemicellulose. osti.gov This application underscores the potential of this compound derivatives in biorefinery processes for producing value-added compounds from renewable resources. ulisboa.ptosti.gov

Catalyst Support and Immobilization Strategies

The immobilization of catalytically active species onto solid supports is a critical strategy for bridging homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recycling of the latter. In this context, derivatives of this compound, particularly those based on imidazolium (B1220033) ionic liquids, have been investigated for their role in catalyst immobilization.

One approach involves the covalent grafting of ionic liquids onto a support material. For instance, 1-(tri-ethoxysilyl-propyl)3-methylimidazolium hydrogen sulfate has been immobilized on silica (B1680970) nanoparticles. scispace.com This method creates a supported ionic liquid phase (SILP), where the ionic liquid is chemically bonded to the support surface. scispace.comua.pt The process can involve self-assembly of an imidazole (B134444) moiety onto the support, followed by the in-situ formation of the ionic liquid. ua.pt Such strategies aim to prevent the leaching of the catalyst, a common issue with simple physisorption methods where the ionic liquid is only physically confined. scispace.com

Silica is a frequently used support due to its high surface area, thermal and mechanical stability, and low cost. scispace.com Its surface, rich in silanol (B1196071) groups (Si-OH), provides reactive sites for the chemical modification and grafting of ionic liquid precursors. scispace.com Beyond silica, other materials like chitosan (B1678972) have been functionalized with ionic liquids to create novel heterogeneous catalysts. acs.org The immobilization of a 1-dodecyl-3-methylimidazolium (B1224283) hydrogen sulfate ionic liquid on chitosan, for example, combines the advantages of the ionic liquid with a biodegradable and structurally unique biopolymer support. acs.org

These immobilized catalysts have found applications in various organic transformations. For example, silica-immobilized 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate has been used in Baeyer-Villiger oxidations. acs.org Similarly, a 4-methyl-1-(3-sulfopropyl)pyridinium hydrogen sulfate immobilized on silica nanoparticles has been shown to be an effective and reusable catalyst for the synthesis of phthalazine-ones under solvent-free conditions. x-mol.com The catalyst demonstrated good reusability for up to five cycles without a significant drop in activity. x-mol.com

The goal of these immobilization strategies is to create robust and recyclable catalytic systems that minimize waste and improve the economic viability of chemical processes. mdpi.com

Phase Transfer Catalysis using Tetrahexylammonium (B1222370) Hydrogensulfate

Tetrahexylammonium hydrogensulfate is a lipophilic quaternary ammonium salt that functions as an effective phase-transfer catalyst (PTC). sigmaaldrich.comsigmaaldrich.comlabor.com.tr Its role is to transport a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. This enables reactions between reagents that are mutually insoluble.

Tetrahexylammonium hydrogensulfate has been utilized as a phase-transfer agent in the epoxidation of α,β-unsaturated ketones. sigmaaldrich.comsigmaaldrich.comlabor.com.tr This reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and water. sigmaaldrich.comsigmaaldrich.com Sodium perborate (B1237305) serves as the oxidizing agent in the aqueous phase. sigmaaldrich.comsigmaaldrich.comlabor.com.tr The tetrahexylammonium cation pairs with the active oxidant species from the sodium perborate and transfers it into the organic phase, where it can react with the α,β-unsaturated ketone to form the corresponding epoxide. researchgate.net The use of a phase-transfer catalyst allows the reaction to proceed at room temperature. researchgate.net

In another application, tetrahexylammonium hydrogensulfate facilitates the transfer hydrogenolysis of aryl bromides. sigmaaldrich.comsigmaaldrich.comlabor.com.tr This reaction is catalyzed by a palladium-triphenylphosphine complex and uses an aqueous solution of sodium formate (B1220265) as the hydrogen source. sigmaaldrich.comsigmaaldrich.comlabor.com.tr The phase-transfer catalyst is crucial for transporting the formate anion from the aqueous phase to the organic phase, where the palladium-catalyzed hydrogenolysis of the aryl bromide takes place. scientificlabs.ie

The synthesis of carboxylic esters via the carbonylation of benzylic and allylic bromides can also be achieved using tetrahexylammonium hydrogensulfate as a phase-transfer catalyst. sigmaaldrich.comsigmaaldrich.com This process often involves transition metal carbonyl complexes, such as those of cobalt, as the carbonylation catalyst in a two-phase system with an aqueous sodium hydroxide (B78521) solution. semanticscholar.org The tetrahexylammonium salt facilitates the transfer of the necessary anionic species between the phases, enabling the carbonylation reaction to proceed under mild conditions. sigmaaldrich.comsigmaaldrich.comsemanticscholar.org

Dual Functionality of Amphiphilic Imidazolium Hydrogen Sulfate Ionic Liquids in Catalysis

Amphiphilic ionic liquids containing a 1-alkyl-3-methylimidazolium cation and a hydrogen sulfate anion, particularly with a hexyl chain (C6), exhibit dual functionality in certain catalytic systems. rsc.orgrsc.org These molecules possess both surfactant properties, due to their hydrophilic imidazolium head and hydrophobic alkyl tail, and catalytic activity, owing to the Brønsted acidic nature of the hydrogen sulfate anion. rsc.orgrsc.orgrsc.org

This dual nature has been explored in the ring-opening of epoxidized fatty acid methyl esters with water. rsc.orgrsc.org In this biphasic reaction, the ionic liquid acts as both a surfactant and a co-catalyst. rsc.orgrsc.org As a surfactant, it reduces the interfacial tension between the aqueous and organic phases, forming micelles that enhance the contact area between reactants. mostwiedzy.plresearchgate.net As a catalyst, the acidic hydrogen sulfate anion protonates the oxirane ring, facilitating the nucleophilic attack by water. rsc.orgrsc.org

Research has shown that the catalytic activity and selectivity are dependent on the alkyl chain length of the imidazolium cation. rsc.orgrsc.org Specifically, 1-hexyl- and 1-octyl-3-methylimidazolium hydrogen sulfates demonstrated a significant synergistic effect when added to a catalytic system of aqueous sulfuric acid, leading to a marked increase in the reaction rate compared to systems without the ionic liquid or with a conventional quaternary ammonium salt. rsc.org This enhanced activity is attributed to the combination of their surface properties and the acidic nature of both the hydrogen sulfate anion and the C2-H proton on the imidazolium ring, which can interact with the oxygen of the oxirane ring. rsc.org

The ability of these ionic liquids to self-assemble and catalyze reactions at the interface makes them highly effective for processes involving immiscible reactants. mostwiedzy.plresearchgate.net

Catalyst Recycling and Reusability Studies

A significant advantage of using ionic liquids and immobilized catalysts in chemical synthesis is the potential for catalyst recycling and reuse, which is crucial for developing sustainable and cost-effective processes. mdpi.comresearchinschools.org

Studies on Brønsted acidic ionic liquids, such as those with a hydrogen sulfate anion, have demonstrated their potential for recyclability in various reactions. For instance, in the synthesis of cyclic carbonates from epoxides and carbon dioxide using 1-hexyl-3-methylimidazolium hydrogen sulfate ([hmim][HSO4]) as a catalyst, the ionic liquid could be recycled and reused for up to five runs without a significant loss of activity. researchgate.net

Similarly, in esterification reactions, halogen-free Brønsted acidic ionic liquids have been shown to be efficient and reusable catalysts. rsc.orgrsc.orgresearchgate.net After the reaction, the ester product, which forms a separate phase from the ionic liquid, can be easily decanted. rsc.orgrsc.orgresearchgate.net The ionic liquid can then be recovered, treated to remove byproducts like water (e.g., under vacuum), and reused in subsequent reaction cycles. rsc.orgrsc.orgresearchgate.net

The reusability of heterogeneous catalysts, where the active component is immobilized on a solid support, is also a key area of research. For example, ferric hydrogensulfate [Fe(HSO4)3], a solid acid catalyst, has been used for the synthesis of 5-substituted-1H-tetrazoles and can be recovered by simple filtration and reused multiple times without a significant decrease in yield. nih.gov Likewise, sulfuric acid immobilized on aminated activated carbon has been shown to be a reusable catalyst for acetal (B89532) synthesis, maintaining its performance over several cycles. nih.gov

The ability to effectively recycle these catalysts is dependent on the stability of the catalyst under the reaction and regeneration conditions. Deactivation can occur through various mechanisms, including poisoning, fouling, or leaching of the active species. mdpi.comd-nb.info Therefore, developing robust catalysts and effective regeneration procedures is essential for their practical application in green chemistry. researchinschools.orgd-nb.info

Electrochemical Applications and Electrolyte Research

Utilization of Hexyl Hydrogen Sulfate (B86663) Ionic Liquids as Electrolyte Components

Hexyl hydrogen sulfate ionic liquids are utilized as electrolyte components, primarily as additives or as the main electrolyte, in various electrochemical applications. acs.org Their incorporation is driven by their potential to improve the electrochemical performance of devices. researchgate.net Different cations paired with the hydrogen sulfate anion, such as ammonium (B1175870) and imidazolium (B1220033), have been investigated.

Examples of these ionic liquids include:

Hexylammonium hydrogen sulfate researchgate.net

Tetrahexylammonium (B1222370) hydrogen sulfate chemimpex.com

N-hexylpyridinium hydrogen sulfate hep.com.cn

1-Hexyl-3-methylimidazolium (B1224943) hydrogen sulfate acs.org

Research into Conductivity and Stability in Electrochemical Cells

Research into this compound-based ionic liquids has focused on their fundamental electrochemical properties, particularly ionic conductivity and thermal and electrochemical stability. uni-stuttgart.denih.gov These properties are critical for their viability as electrolytes in devices that operate under various conditions.

Ionic Conductivity: Hydrogen sulfate-based ionic liquid crystals (ILCs) have demonstrated reasonable ionic conductivities, reaching up to 10⁻⁴ S·cm⁻¹ at elevated temperatures, which makes them candidates for use as intermediate temperature ionic conductors. uni-stuttgart.de The conductivity of these materials is a key parameter, as it directly impacts the efficiency of ion transport within an electrochemical cell. nih.gov Studies on protic ionic liquids, such as those containing the hydrogen sulfate anion, aim to understand and optimize proton conduction mechanisms for applications like fuel cells. nih.govmdpi.com

Stability: The stability of these ionic liquids is another crucial aspect. Thermogravimetric analysis (TGA) of hydrogen sulfate-based ILCs shows they are thermally stable up to approximately 200°C. uni-stuttgart.de Tetrahexylammonium hydrogen sulfate also exhibits excellent thermal stability, making it suitable for high-temperature reactions. chemimpex.com This thermal robustness is advantageous for applications where operating temperatures exceed the limits of traditional aqueous electrolytes, such as in certain types of fuel cells and batteries. nih.gov Furthermore, their wide electrochemical stability window is a significant benefit, preventing the electrolyte from decomposing at the high potentials required for many electrochemical reactions. csic.esnih.gov

Table 1: Thermal Stability of Hydrogen Sulfate-Based Ionic Liquid Crystals This table presents data on the thermal decomposition of various dimethyl-alkyl-sulfonium-based ILCs with a hydrogen sulfate anion, as determined by thermogravimetric analysis (TGA). The onset decomposition temperature (Ton) represents the temperature at which a 5% weight loss is observed.

| Compound | Ton (°C) | Weight Loss at 150°C (%) | Weight Loss at 600°C (%) |

| DmC10S HSO₄ | 260 | 0.4 | 91 |

| DmC12S HSO₄ | 265 | 0.5 | 92 |

| DmC14S HSO₄ | 270 | 0.5 | 91 |

| DmC16S HSO₄ | 270 | 0.5 | 92 |

Data sourced from TGA measurements presented in scientific research on sulfobetaine (B10348) ionic liquid crystals. uni-stuttgart.de

Application in Battery and Fuel Cell Research

The properties of this compound ionic liquids make them promising for research and development in energy storage and conversion devices like batteries and fuel cells. americanchemicalsuppliers.comchemimpex.com Their use as electrolyte additives in lead-acid batteries has been a particular area of investigation. researchgate.netresearchgate.net

In lead-acid batteries, the addition of ammonium-based ionic liquids with a hydrogen sulfate anion, including mono- and tetrahexyl ammonium hydrogen sulfate, to the sulfuric acid electrolyte has been shown to enhance performance. researchgate.netresearchgate.net These additives can increase the cyclic durability of the battery. For example, their addition has been reported to increase the number of charging and discharging cycles from 113 to 133. researchgate.net This improvement is linked to the adsorption of the ionic liquid molecules onto the lead(II) sulfate, which modifies the electrode surface and behavior. researchgate.net

While specific applications in fuel cells are less detailed in available research, the general properties of hydrogen sulfate ILs are relevant. nih.gov Protic ionic liquids are of interest for developing water-free electrolytes for proton-exchange membrane (PEM) fuel cells that can operate at intermediate temperatures (above 100°C), where traditional water-based membranes fail. uni-stuttgart.detechbriefs.com The inherent proton-conducting ability of the hydrogen sulfate anion, combined with the thermal stability of the IL, makes these materials candidates for next-generation fuel cell membranes. nih.govmdpi.com

Table 2: Effect of Hexyl Ammonium Hydrogen Sulfate Additives on Lead-Acid Battery Performance This table summarizes the reported improvements in lead-acid battery functionality when using hexyl ammonium hydrogen sulfate-based ionic liquids as electrolyte additives.

| Performance Metric | Improvement Noted | Reference |

| Cyclic Durability | Increase of up to 36% | researchgate.net |

| Number of Cycles | Increased from 113 to 133 | researchgate.net |

| Corrosion Resistance | Enhanced corrosion resistance of Pb/Sb/Sn grids | researchgate.net |

Corrosion Behavior of Materials in Ionic Liquid-Based Electrolytes

A significant area of application for this compound ILs is in the mitigation of corrosion, particularly for the electrode materials in lead-acid batteries. researchgate.netelectrochemsci.org Studies have investigated the effects of ionic liquids like mono-, bi-, and tetrahexyl ammonium hydrogen sulfate on the corrosion behavior of the lead-antimony-tin (Pb/Sb/Sn) alloy grids used in these batteries. researchgate.netresearchgate.net

The primary mechanism for corrosion reduction is the adsorption of the ionic liquid molecules onto the surface of the lead alloy grid. researchgate.netresearchgate.net This forms a protective layer that covers the surface and blocks active sites, thereby preventing attack from sulfate anions in the electrolyte. researchgate.net This inhibition of the corrosion process is crucial for extending the service life of the battery. electrochemsci.org

Table 3: Research Findings on Corrosion Inhibition by this compound ILs This table outlines key findings from electrochemical studies on the corrosion behavior of lead alloy grids in the presence of this compound-based ionic liquid additives.

| Research Area | Key Finding | Electrochemical Methods Used |

| Corrosion Mechanism | Inhibition via adsorption of IL particles on the lead alloy surface, forming a protective layer. | Potentiodynamic Polarization (PP), Electrochemical Impedance Spectroscopy (EIS), Cyclic Voltammetry (CV) |

| Cation Structure Effect | The length of the alkyl side chain in the cation has a significant impact on the final properties and inhibitory effect of the ionic liquid. | Electrochemical Window Evaluation |

| Anion Influence | The bisulfate (HSO₄⁻) anion was found to be more beneficial for the overall performance of the lead-alloy electrode compared to sulfate. | Corrosion Potential & Current Density Measurement |

| Performance Impact | Increased corrosion resistance of the grid material, leading to extended battery cycle life. | Cyclic Durability Testing |

Information synthesized from studies on lead-acid battery electrolytes. researchgate.netelectrochemsci.org

Separation and Extraction Methodologies Employing Hexyl Hydrogen Sulfate Compounds

Tunable Solvation Properties for Component Separation

Ionic liquids (ILs), which can incorporate the hexyl hydrogen sulfate (B86663) anion, are often referred to as "designer solvents" due to their highly tailorable physicochemical properties. nih.gov The solvation characteristics of these compounds can be finely tuned by modifying the structure of their constituent cations and anions. nih.govrsc.org This tunability is crucial for developing specific separation tasks. rsc.org

The solvation properties are defined by parameters such as dipolarity/polarizability, hydrogen bond donor (HBD) acidity, and hydrogen bond acceptor (HBA) basicity. rsc.org By altering the alkyl chain length on the cation (e.g., in 1-alkyl-3-methylimidazolium cations) or the nature of the anion (e.g., hydrogen sulfate), these parameters can be systematically adjusted. nih.govopenchemicalengineeringjournal.com For instance, the presence of the hydrogen sulfate anion imparts significant HBD acidity. This high solvation capability, comparable to that of short-chain alcohols, makes these ILs desirable for solvent-sensitive applications that require high polarity and hydrogen bonding ability. rsc.org This allows for the selective dissolution of certain components from a mixture, forming the basis for their use in extraction and separation technologies.

Liquid-Liquid Extraction Processes

Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental method used to separate compounds based on their differential solubilities in two immiscible liquid phases. uctm.edu Traditionally, this process has relied on volatile organic compounds (VOCs), which pose health and environmental concerns. rsc.org Ionic liquids, including those containing hexyl groups and sulfate anions, have emerged as effective and more environmentally benign alternatives to VOCs in LLE systems. uctm.edursc.org

The application of ILs in LLE is broad, covering the extraction of a wide range of metal ions. researchgate.netresearchgate.net The efficiency and selectivity of the extraction process are heavily influenced by the choice of the IL's cation and anion. rsc.org For example, imidazolium-based ILs have been studied for the extraction of lanthanides, with the distribution coefficients being affected by the alkyl chain length of the cation. rsc.org The use of functionalized ILs can further enhance selectivity; ILs with disulfide groups are effective for extracting mercury and copper ions, while those with nitrile groups can target silver and palladium. rsc.org These systems operate through various mechanisms, including ion-pair interactions and the formation of lipophilic complexes, to transfer the target species from an aqueous phase to the IL phase. uctm.edu

Hydrometallurgical Applications

In hydrometallurgy, hexyl hydrogen sulfate compounds, typically as part of an ionic liquid, serve as effective media for the leaching and recovery of metals from ores and concentrates.

The leaching of copper from refractory ores like chalcopyrite (CuFeS₂) is a significant challenge in hydrometallurgy. Ionic liquids based on the hydrogen sulfate anion have shown considerable promise in this area. Specifically, 1-hexyl-3-methyl-imidazolium hydrogen sulfate ([HMIm][HSO₄]) has been successfully used in an aqueous solution to leach copper from chalcopyrite at ambient temperatures.

In one study, the addition of hydrogen peroxide as an oxidant in a [HMIm][HSO₄] solution achieved a copper extraction yield of 98.3%. This high efficiency was obtained under optimized conditions, demonstrating the viability of this method. The effectiveness of [HMIm][HSO₄] surpassed that of other ionic liquids tested, such as those with shorter alkyl chains (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate), highlighting the role of the hexyl group in the leaching process.

| Parameter | Value |

|---|---|

| Ionic Liquid | 1-hexyl-3-methyl-imidazolium hydrogen sulfate ([HMIm][HSO₄]) |

| IL Concentration (v/v) | 10% |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Oxidant Concentration | 25% |

| Temperature | 45 °C |

| Leaching Time | 120 min |

| Particle Size | < 45 μm |

| Solid/Liquid Ratio | 10 g/L |

| Copper Extraction Yield | 98.3% |

The recovery of precious metals such as gold and silver is a critical area of hydrometallurgy, traditionally dominated by cyanide-based processes. wikipedia.org While research into alternative lixiviants is extensive, including thiosulfate (B1220275) and various acids, the specific application of this compound for precious metal recovery is not widely documented in available literature. alliancechemical.comnih.govgoogle.com However, the broader class of ionic liquids is being explored for these applications. For instance, phosphonium-based ILs have been investigated for the recovery of gold from thiosulfate solutions, achieving over 98% extraction and demonstrating the potential of ILs in this sector. alfa-chemistry.com The ability of ILs to be tailored for specific metal ions suggests a potential future role for compounds like this compound in developing selective recovery processes for precious metals, although direct research is needed to validate this application. researchgate.netalfa-chemistry.com

Role as Stationary Phase Modifier in Chromatographic Science

In reversed-phase high-performance liquid chromatography (RP-HPLC), this compound and its salts (e.g., sodium hexyl sulfonate) function as ion-pairing reagents. chromatographyonline.comspectrumchemical.com Rather than being a permanent part of the stationary phase, these reagents are added to the mobile phase. itwreagents.com They dynamically modify the separation mechanism by adsorbing onto the hydrophobic surface of the stationary phase (e.g., C18). itwreagents.commdpi.com This creates a charged surface that can interact with ionic analytes, allowing for the retention and separation of compounds that would otherwise elute quickly with little or no resolution. itwreagents.com This technique, known as ion-pair chromatography, is essential for analyzing ionic and highly polar substances on reversed-phase columns. spectrumchemical.com

Ion-pair chromatography employing this compound (or its corresponding sulfonate salt) is particularly effective for the separation of complex mixtures of organic ions. mdpi.com This method introduces a mixed retention mechanism that combines the hydrophobic interactions of the stationary phase with the ionic interactions provided by the ion-pairing reagent. mdpi.comresearchgate.net This dual mechanism enhances selectivity and allows for the resolution of structurally similar compounds.

This technique has been successfully applied to the separation of basic drugs, such as β-adrenoceptor antagonists. mdpi.comresearchgate.net In such cases, the anionic hexyl sulfate pairs with the cationic drug molecules. The formation of this neutral, more hydrophobic ion-pair increases the analyte's affinity for the non-polar stationary phase, leading to greater retention and enabling effective separation from other components in the mixture. itwreagents.com

| Component | Description | Example |

|---|---|---|

| Stationary Phase | Non-polar, hydrophobic column | C18 (Octadecylsilane) |

| Mobile Phase | Polar, typically aqueous-organic mixture | Water/Acetonitrile or Water/Methanol |

| Ion-Pair Reagent | Added to the mobile phase to interact with analytes and stationary phase | Sodium Hexyl Sulfonate |

| Analyte Type | Ionic compounds with poor retention in standard RP-HPLC | Basic drugs, bisphosphonates chromforum.org |

| Mechanism | Formation of a neutral ion-pair between the reagent and analyte, increasing retention on the stationary phase. itwreagents.com | [Hexyl-SO₃]⁻ + [Analyte]⁺ ⇌ [Hexyl-SO₃⁻···Analyte⁺] |

Analytical Method Development in Chromatography

The development of robust and reproducible analytical methods is a cornerstone of pharmaceutical and chemical analysis. In high-performance liquid chromatography (HPLC), particularly reversed-phase chromatography, the separation of ionic and highly polar compounds presents a significant challenge due to their limited interaction with non-polar stationary phases. To overcome this, ion-pairing chromatography is a widely employed technique. This compound, often used in the form of its sodium salt (sodium hexanesulfonate), serves as a key ion-pairing reagent in the development of such chromatographic methods. Its role is to form a neutral ion pair with charged analytes, thereby increasing their hydrophobicity and enhancing their retention on a reversed-phase column.

The efficacy of this compound in method development is influenced by several critical parameters, including its concentration in the mobile phase, the pH of the mobile phase, and the nature and concentration of the organic modifier. By systematically adjusting these parameters, chromatographers can optimize the separation of complex mixtures of analytes.

Detailed Research Findings

Research has demonstrated the utility of this compound as an ion-pairing reagent for the separation of various classes of compounds, most notably water-soluble vitamins and catecholamines. These studies highlight the impact of chromatographic conditions on retention time, resolution, and peak shape.

In the analysis of water-soluble vitamins, sodium hexanesulfonate is instrumental in achieving adequate retention and separation of these highly polar compounds on C18 columns. A study on the simultaneous analysis of ten water-soluble vitamins utilized a mobile phase containing 0.01 M sodium 1-hexanesulfonate. The initial use of a lower concentration (0.005 M) resulted in poor resolution between vitamin B5 and B6. Increasing the concentration to 0.01 M significantly improved the separation of these vitamins. researchgate.net Another study successfully developed a method for four water-soluble vitamins using a mobile phase containing 5 mM sodium hexanesulfonate and 25 mM potassium dihydrogen phosphate (B84403) at a pH of 4.0. veterinaryworld.org These findings underscore the critical role of the ion-pairing reagent's concentration in achieving the desired selectivity.

The separation of catecholamines, which are polar and basic compounds, is another area where this compound has been effectively employed. A comparative study investigated the effects of different alkyl sulfonate ion-pairing reagents on the retention of catecholamines. It was observed that increasing the concentration of sodium hexanesulfonate in the mobile phase led to an increase in the capacity factors (a measure of retention) for noradrenaline, adrenaline, and dopamine. journalagent.com This demonstrates the direct relationship between the concentration of the ion-pairing reagent and the retention of basic analytes. The study also noted that a higher concentration of hexanesulfonate was required to achieve the same retention as longer-chain alkyl sulfonates like octanesulfonate, illustrating the influence of the alkyl chain length on the strength of the ion-pairing interaction. journalagent.com

The pH of the mobile phase is another powerful tool in optimizing separations when using this compound. For basic compounds like catecholamines, maintaining the mobile phase at a pH below their pKa ensures they are in their protonated, cationic form, which is necessary for ion pairing with the anionic hexyl sulfate. One study maintained a mobile phase pH of 3.5 for the separation of catecholamines. journalagent.com For the analysis of water-soluble vitamins, which includes both acidic and basic compounds, a pH of 4.0 was found to be effective. veterinaryworld.org

The following data tables, derived from published research, illustrate the practical application of this compound in chromatographic method development.

Table 1: Chromatographic Conditions and Retention Times for Water-Soluble Vitamins using Sodium Hexanesulfonate

This table presents the results from a study on the simultaneous analysis of ten water-soluble vitamins using an isocratic HPLC method with sodium hexanesulfonate as the ion-pairing reagent.

| Analyte | Retention Time (minutes) |

| Ascorbic Acid | 3.25 |

| Niacin | 3.75 |

| Nicotinamide | 4.25 |

| Vitamin B5 | 5.37 |

| Vitamin B6 | 6.32 |

| Vitamin B1 | 9.40 |

| Vitamin B12 | 10.45 |

| Vitamin B9 | 11.48 |

| Vitamin B7 | 15.65 |

| Vitamin B2 | 22.31 |

Chromatographic Conditions:

Data sourced from a study on the simultaneous analysis of ten water-soluble vitamins in fish feed additives. researchgate.net

Table 2: Effect of Sodium Hexanesulfonate (HSA) Concentration on the Capacity Factor (k) of Catecholamines

This table demonstrates the influence of the ion-pairing reagent concentration on the retention of catecholamines in reversed-phase HPLC.

| HSA Concentration (mmol/L) | Dopamine (k) | Adrenaline (k) | Noradrenaline (k) |

| 1.2 | 1.8 | 3.2 | 4.5 |

| 2.5 | 2.5 | 4.5 | 6.2 |

| 4.2 | 3.5 | 6.2 | 8.5 |

| 8.5 | 5.8 | 10.0 | 13.5 |

Chromatographic Conditions:

Data adapted from a study on the effects of mobile phase composition on the separation of catecholamines. journalagent.com

Advanced Materials and Supramolecular Assemblies

Formation of Ionic Liquid-Based Materials

Hexyl hydrogen sulfate (B86663) is a key component in the synthesis of ionic liquids (ILs), which are salts that exist in a liquid state at or near room temperature. scbt.com These materials are valued as green solvents and catalysts due to their low volatility, high thermal stability, and tunable properties. scbt.comsid.ir

The most prominent example is 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate, often abbreviated as [HMIM][HSO4]. acs.orgacs.org This room-temperature ionic liquid (RTIL) is formed by combining the 1-hexyl-3-methylimidazolium cation with the hexyl hydrogen sulfate anion's parent bisulfate (HSO₄⁻) anion. acs.orgacs.org The synthesis is a direct acid-base reaction, and the resulting IL exhibits distinct properties due to the interplay between the bulky organic cation and the inorganic anion. sid.iracs.org

The long hexyl chain on the imidazolium (B1220033) cation enhances hydrophobic interactions, which allows for the selective solvation of organic compounds. scbt.com The hydrogen sulfate anion contributes to the material's acidity, making it a suitable catalyst for various chemical reactions, including esterification and nitration. sid.iracs.org The combination of the hexyl group and the hydrogen sulfate anion creates an environment with unique solvation dynamics, promoting effective ion pairing and conductivity. scbt.com The properties of these ILs can be tuned by modifying the alkyl chain length or the counter-ion, but the hexyl variant provides a balance of hydrophobicity and ionic character beneficial for applications in catalysis and electrochemistry. scbt.comacs.org

Studies using density functional theory and spectroscopic methods have revealed that in the [HMIM][HSO4] ionic liquid, the hydrogen sulfate anion predominantly exists in a trans conformation. acs.org The 1-hexyl-3-methylimidazolium cation is found in several low-energy conformations, differing primarily in the orientation of the hexyl chain. acs.org These structural details are crucial for understanding the liquid's properties and its interactions at a molecular level.

Supramolecular Organization and Aggregation Behavior

As an amphiphilic compound, this compound and its derivatives, particularly in the form of surface-active ionic liquids (SAILs) like [HMIM][HSO4], exhibit complex self-assembly behavior in aqueous solutions. rsc.orgfrontiersin.org These molecules can adsorb at interfaces, such as the air/water interface, and at sufficient concentrations, they aggregate to form micelles. rsc.orgfrontiersin.org

The process of micellization is a hallmark of surfactant behavior and is central to the supramolecular chemistry of these compounds. frontiersin.orgwikipedia.org The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). For 1-alkyl-3-methylimidazolium hydrogen sulfate ILs, the CMC decreases significantly as the alkyl chain length increases, reflecting the stronger hydrophobic driving force for aggregation. rsc.org

Research has shown that the aggregation behavior is influenced by both the cation and the anion. acs.org For the 1-alkyl-3-methylimidazolium hydrogen sulfate series, the hydrogen sulfate anion leads to a denser packing of the molecules at the air-water interface compared to bromide-based analogues. rsc.org This is indicated by a larger maximum surface excess concentration (Γmax) and a smaller minimum surface area per molecule (Amin). rsc.org

The thermodynamics of micellization provide insight into the driving forces of self-assembly. rsc.org The study of these parameters helps in designing and tuning micellar systems for specific applications, such as creating templates for nanoparticle synthesis or enhancing reaction rates in micellar catalysis. rsc.orgrsc.org

Below is a data table comparing the adsorption and micellization parameters of 1-hexyl-3-methylimidazolium hydrogen sulfate ([C₆mim]HSO₄) with its longer-chain counterparts, illustrating the effect of the alkyl chain on its aggregation behavior.

| Ionic Liquid | CMC (mM) | γCMC (mN/m) | Γmax (10⁻⁶ mol/m²) | Amin (nm²) |

| [C₆mim]HSO₄ | ~600 | - | 1.85 | 0.90 |

| [C₈mim]HSO₄ | 137 | 37.1 | 2.11 | 0.79 |

| [C₁₀mim]HSO₄ | 32.5 | 36.6 | 2.19 | 0.76 |

| [C₁₂mim]HSO₄ | 8.2 | 37.0 | 2.29 | 0.72 |

| [C₁₄mim]HSO₄ | 2.3 | 37.9 | 2.40 | 0.69 |

| Data sourced from studies on 1-alkyl-3-methylimidazolium hydrogen sulfates. rsc.orgrsc.org CMC: Critical Micelle Concentration; γCMC: Surface tension at CMC; Γmax: Maximum surface excess concentration; Amin: Minimum area per molecule. |

Interaction Studies with Various Organic and Inorganic Compounds

The this compound moiety, particularly within ionic liquids, actively interacts with a variety of other chemical species through non-covalent forces such as hydrogen bonding and electrostatic and hydrophobic interactions. wikipedia.orgrsc.org These interactions are fundamental to their function in catalysis, extraction, and electrochemistry.

Interaction with Organic Compounds: Studies using fluorescence and NMR spectroscopy have investigated the interactions between imidazolium-based alkyl sulfate ILs (including the hexyl variant) and organic solute molecules. rsc.org Research has shown that strong hydrogen bonding can occur between the sulfate anion of the IL and N-H groups of organic solutes. rsc.org This specific interaction can significantly hinder the rotational movement of the solute molecule within the ionic liquid medium. rsc.org The length of the alkyl chain on the cation also plays a role, influencing the local microenvironment and the rotational dynamics of the solutes. rsc.org

Interaction with Inorganic Compounds: this compound-based ILs have demonstrated effective interactions with inorganic materials. In hydrometallurgy, 1-hexyl-3-methyl-imidazolium hydrogen sulfate ([HMIm]HSO₄) has been used in aqueous solutions to leach copper from chalcopyrite, an inorganic copper iron sulfide (B99878) mineral. researchgate.net The ionic liquid facilitates the dissolution of the mineral, achieving high copper extraction yields in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net

Furthermore, research on lead-acid batteries has shown that adding hexyl ammonium (B1175870) hydrogen sulfate as an ionic liquid can improve battery performance. researchgate.net The proposed mechanism involves the adsorption of the ionic liquid molecules onto the surface of the lead alloy, forming a protective layer that inhibits corrosion and reduces water consumption, ultimately enhancing the battery's cyclic durability. researchgate.net The interaction between the IL and the lead(II) sulfate in the battery's active mass is crucial to this improvement. researchgate.net

The interaction with water is also significant. Even small amounts of water can form strong hydrogen bonds with the anions of imidazolium-based ILs, creating guest@host supramolecular structures that can influence the reactivity and physical properties of the liquid. researchgate.net

Development of Novel Functional Materials Incorporating this compound Moieties

The distinct properties of this compound are being leveraged to develop new functional materials for a range of applications. The incorporation of this moiety can impart desirable characteristics such as ionic conductivity, catalytic activity, and self-assembly capabilities.